molecular formula C22H32O3 B10785084 Androstenonol propionate

Androstenonol propionate

Cat. No.: B10785084
M. Wt: 344.5 g/mol
InChI Key: YGMDGLJSAVHRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an ester of dihydrotestosterone (DHT) and is marketed under the brand name Pesomax . This compound is used primarily for its androgenic and anabolic effects, making it a valuable agent in various medical and research applications.

Preparation Methods

The preparation of androstenonol propionate involves the esterification of androstanolone (stanolone) with propionic acid. The synthetic route typically includes the following steps:

Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Androstenonol propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its parent alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Androstenonol propionate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: The compound is used to investigate the role of androgens in biological processes, including muscle growth and development.

    Medicine: this compound is studied for its potential therapeutic applications in treating conditions like hypogonadism and muscle wasting.

    Industry: The compound is used in the development of performance-enhancing drugs and supplements

Mechanism of Action

Androstenonol propionate exerts its effects by binding to androgen receptors in target tissues. Once bound, the compound activates the androgen receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular targets include muscle cells, hair follicles, and sebaceous glands. The pathways involved in its action include the androgen receptor signaling pathway and the downstream effects on protein synthesis and cell growth .

Comparison with Similar Compounds

Androstenonol propionate is similar to other androgen esters, such as:

What sets this compound apart is its specific ester group, which affects its pharmacokinetics and duration of action. Unlike testosterone propionate, which is rapidly metabolized, this compound has a longer half-life, making it more suitable for certain therapeutic applications .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate

InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3

InChI Key

YGMDGLJSAVHRSV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Origin of Product

United States

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